2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide
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Overview
Description
2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminoethoxy group attached to a phenyl ring, which is further connected to an N-methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide typically involves the reaction of 4-(2-aminoethoxy)aniline with N-methylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical probes .
Mechanism of Action
The mechanism of action of 2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The aminoethoxy group allows for hydrogen bonding and electrostatic interactions, while the phenyl ring provides hydrophobic interactions. These interactions can influence signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoethoxy)-3,5-dichloro-N-(3-(1-methylethoxy)phenyl)benzamide
- 4-(2-aminoethoxy)-N-(3-chloro-5-piperidin-1-ylphenyl)-3,5-dimethylbenzamide
Uniqueness
2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide is unique due to its specific structural features, such as the presence of both an aminoethoxy group and an N-methylacetamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
207922-76-7 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-[4-(2-aminoethoxy)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C11H16N2O2/c1-13-11(14)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8,12H2,1H3,(H,13,14) |
InChI Key |
WEZUQIJFTGLDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)OCCN |
Origin of Product |
United States |
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